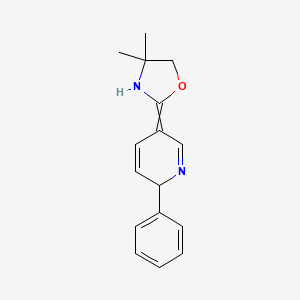
5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine is a heterocyclic compound that features both an oxazolidine and a dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine typically involves the reaction of 4,4-dimethyl-1,3-oxazolidin-2-one with a suitable phenyl-substituted dihydropyridine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxazolidinone, followed by nucleophilic attack on the dihydropyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and dihydropyridines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, while the dihydropyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1,3-oxazolidin-2-one: A simpler oxazolidine derivative with similar reactivity.
2-Phenyl-2,5-dihydropyridine: A dihydropyridine derivative without the oxazolidine ring.
Uniqueness
5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine is unique due to the combination of the oxazolidine and dihydropyridine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
87903-19-3 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
4,4-dimethyl-2-(2-phenyl-2H-pyridin-5-ylidene)-1,3-oxazolidine |
InChI |
InChI=1S/C16H18N2O/c1-16(2)11-19-15(18-16)13-8-9-14(17-10-13)12-6-4-3-5-7-12/h3-10,14,18H,11H2,1-2H3 |
InChI-Schlüssel |
IAJNURBLKMNCPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=C2C=CC(N=C2)C3=CC=CC=C3)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


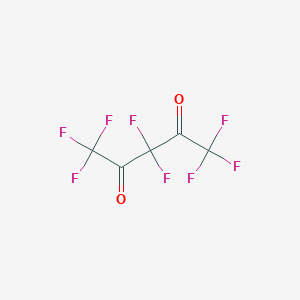
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
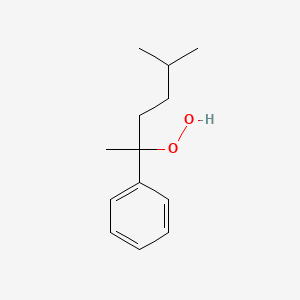
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
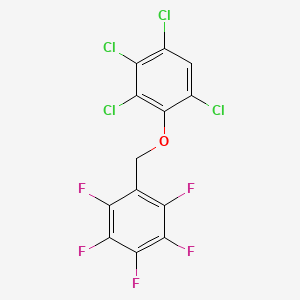
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
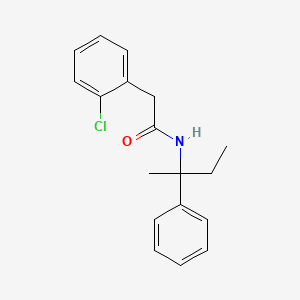

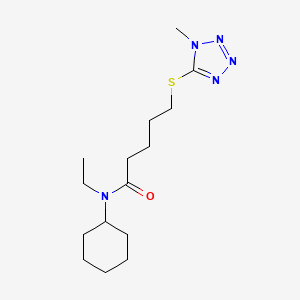
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)

